molecular formula C9H11NO2 B052068 (2S)-2-amino-2-(3-methylphenyl)acetic acid CAS No. 119397-07-8

(2S)-2-amino-2-(3-methylphenyl)acetic acid

Cat. No.: B052068
CAS No.: 119397-07-8
M. Wt: 165.19 g/mol
InChI Key: LUSUJXIQPCPYCT-QMMMGPOBSA-N
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Description

(2S)-2-amino-2-(3-methylphenyl)acetic acid is a non-natural, chiral amino acid derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, characterized by a methyl substituent on the phenyl ring and the (S)-configuration at the alpha-carbon, serves as a critical chiral building block for the synthesis of complex molecules. Its primary research value lies in its role as a precursor for the design and development of peptidomimetics and enzyme inhibitors, where the stereochemistry and the hydrophobic 3-methylbenzyl side chain are essential for achieving high target affinity and selectivity. Researchers utilize this compound to investigate structure-activity relationships (SAR), particularly in modulating the potency and metabolic stability of potential therapeutic agents. The steric and electronic properties imparted by the meta-methyl group on the aromatic ring can influence binding interactions with biological targets, making it a valuable probe for studying enzyme active sites and receptor sub-pockets. Supplied at a high level of chemical and enantiomeric purity, this reagent is intended for use in organic synthesis, asymmetric catalysis studies, and as a standard in analytical method development. It is strictly for laboratory research applications.

Properties

IUPAC Name

(2S)-2-amino-2-(3-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSUJXIQPCPYCT-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301281012
Record name (αS)-α-Amino-3-methylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119397-07-8
Record name (αS)-α-Amino-3-methylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119397-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-Amino-3-methylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Steps

  • Aldehyde Condensation : 3-Methylbenzaldehyde reacts with ammonium chloride and potassium cyanide in aqueous methanol at 0–5°C to form 2-amino-2-(3-methylphenyl)acetonitrile.

  • Acid Hydrolysis : The nitrile intermediate is hydrolyzed using 6 M HCl under reflux, yielding racemic 2-amino-2-(3-methylphenyl)acetic acid.

  • Chiral Resolution : The racemate is resolved via diastereomeric salt formation with (R)-(−)-1-phenylethanesulfonic acid, followed by recrystallization to isolate the (S)-enantiomer.

Key Data

ParameterValue
Overall Yield45–52% (after resolution)
Enantiomeric Excess (ee)≥98%
Reaction Time24–36 hours (hydrolysis step)

Advantages : Scalable for industrial production.
Limitations : Requires toxic cyanide reagents and multi-step resolution.

Asymmetric Hydrogenation of α-Keto Acid Precursors

Asymmetric hydrogenation using chiral catalysts provides direct access to enantiopure amino acids. This method employs a prochiral α-keto acid substrate:

Reaction Steps

  • Synthesis of α-Keto Acid : 2-Oxo-2-(3-methylphenyl)acetic acid is prepared via oxidation of 2-(3-methylphenyl)acetic acid using Jones reagent (CrO3/H2SO4).

  • Catalytic Hydrogenation : The α-keto acid is hydrogenated under 50 bar H2 pressure in methanol using a Ru-(S)-BINAP catalyst, yielding (S)-2-amino-2-(3-methylphenyl)acetic acid with high stereoselectivity.

Key Data

ParameterValue
Yield85–90%
Enantiomeric Excess (ee)99%
Catalyst Loading0.5 mol%

Advantages : High atom economy and excellent ee.
Limitations : Requires expensive chiral catalysts and specialized equipment.

Enzymatic Resolution of Racemic Esters

Lipase-mediated kinetic resolution exploits enzymatic stereoselectivity to separate enantiomers:

Reaction Steps

  • Esterification : Racemic 2-amino-2-(3-methylphenyl)acetic acid is converted to its methyl ester using SOCl2/MeOH.

  • Enzymatic Hydrolysis : Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-ester in phosphate buffer (pH 7.0), leaving the (S)-ester intact.

  • Acidification and Isolation : The unreacted (S)-ester is hydrolyzed with HCl, yielding (S)-2-amino-2-(3-methylphenyl)acetic acid.

Key Data

ParameterValue
Conversion48–50% (theoretical maximum)
Enantiomeric Excess (ee)≥99%
Enzyme Reusability5 cycles without loss of activity

Advantages : Eco-friendly and avoids toxic reagents.
Limitations : Limited to 50% maximum yield per cycle.

Chiral Auxiliary-Assisted Synthesis

Chiral auxiliaries like Oppolzer’s sultam enable stereocontrol during C–C bond formation:

Reaction Steps

  • Auxiliary Attachment : (R)-Glycine is linked to the sultam auxiliary via a sulfonamide bond.

  • Alkylation : The enolate of the glycine-sultam complex reacts with 3-methylbenzyl bromide in THF at −78°C.

  • Auxiliary Removal : Hydrolysis with LiOH/H2O2 releases (S)-2-amino-2-(3-methylphenyl)acetic acid.

Key Data

ParameterValue
Diastereomeric Ratio (dr)95:5
Yield75–80%
Auxiliary Recovery90%

Advantages : Predictable stereochemistry.
Limitations : Multi-step synthesis and auxiliary cost.

Boc-Protected Intermediate Synthesis

tert-Butoxycarbonyl (Boc) protection simplifies handling of the amino group during synthesis:

Reaction Steps

  • Boc Protection : 2-Amino-2-(3-methylphenyl)acetic acid is treated with Boc anhydride in dioxane/water (pH 9.0).

  • Crystallization : The Boc-protected intermediate is purified via recrystallization from ethyl acetate/hexane.

  • Deprotection : Treatment with TFA in dichloromethane removes the Boc group, yielding the (S)-enantiomer.

Key Data

ParameterValue
Boc Protection Yield92%
Deprotection Yield95%
Purity≥99% (HPLC)

Advantages : High yields and ease of purification.
Limitations : Requires acidic conditions for deprotection.

Comparative Analysis of Methods

MethodYield (%)ee (%)CostScalability
Strecker Synthesis45–5298LowHigh
Asymmetric Hydrogenation85–9099HighModerate
Enzymatic Resolution40–4599ModerateLow
Chiral Auxiliary75–8095HighLow
Boc Protection90–9599ModerateHigh

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(3-methylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

    Reduction: The carboxyl group can be reduced to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are used.

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

(2S)-2-amino-2-(3-methylphenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: It serves as a model compound for studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism by which (2S)-2-amino-2-(3-methylphenyl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The amino and carboxyl groups can form hydrogen bonds with target molecules, facilitating binding and subsequent biological activity. The aromatic ring may also participate in π-π interactions, further stabilizing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key analogues and their biological or functional attributes:

Compound Name Substituent Stereochemistry Biological Activity/Use Key Differences Source
(2S)-2-amino-2-(3-methylphenyl)acetic acid 3-methylphenyl S Research applications Lipophilic substituent
Ibotenic acid 3-hydroxyisoxazol-5-yl S Neurotoxin (Amanita mushrooms) Heterocyclic substituent; neuroactivity
(2R)-2-Amino-2-(4-hydroxyphenyl)acetic acid 4-hydroxyphenyl R Component of amoxicillin (antibiotic) Hydroxyl group; R-configuration
(S)-2-Amino-2-(thiophen-2-yl)acetic acid Thiophen-2-yl S Unknown (structural studies) Sulfur-containing heterocycle
(2S)-2-Amino-2-(4-fluorophenyl)acetic acid 4-fluorophenyl S Therapeutic potential (e.g., enzyme inhibition) Electronegative fluorine substituent
(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid 3-ethoxy-4-methoxyphenyl S Pharmacokinetic modulation Electron-donating alkoxy groups

Physicochemical and Stereochemical Considerations

  • Stereochemistry : The (S)-configuration is critical for chiral recognition in biological systems. For example, the (R)-isomer of 4-hydroxyphenyl derivatives is inactive in β-lactam antibiotics .

Biological Activity

(2S)-2-amino-2-(3-methylphenyl)acetic acid, also known as L-3,3-dimethylalanine, is a non-proteinogenic amino acid that has garnered attention for its diverse biological activities. This compound is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a central carbon atom, which is further bonded to a 3-methylphenyl group. Its unique structure allows it to participate in various biochemical processes, making it a valuable subject of research.

Target of Action

The primary target of this compound is Cathepsin B , a cysteine protease involved in various physiological processes, including protein degradation and antigen presentation. The interaction with Cathepsin B occurs through nucleophilic substitution , which facilitates the compound's biological effects.

Biochemical Pathways

This compound is classified within the broader category of phenylalanine and its derivatives . Its biochemical activity may influence metabolic pathways, particularly those involving amino acid transport and metabolism. Studies indicate that it can modulate enzyme activities and interact with various receptors due to its structural resemblance to natural amino acids.

Neuroprotective Effects

Research has shown that this compound exhibits neuroprotective properties . It has been implicated in studies focusing on neurodegenerative diseases, where it may help mitigate neuronal damage.

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various bacterial strains. For instance, it has been tested for efficacy against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting their growth .

Hypolipidemic Activity

In animal models, particularly those induced with high-fat diets, this compound has shown potential hypolipidemic effects , contributing to improved lipid profiles by lowering triglycerides and LDL levels while increasing HDL levels .

Study on Neuroprotection

A study conducted on the neuroprotective effects of this compound highlighted its ability to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. The results indicated significant improvements in cell viability and reductions in apoptosis rates compared to control groups.

Antimicrobial Efficacy Assessment

In another study assessing the antimicrobial efficacy of this compound, it was found that at certain concentrations, this compound effectively inhibited bacterial growth, with Minimum Inhibitory Concentration (MIC) values indicating strong activity against both Gram-positive and Gram-negative bacteria .

Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectiveReduces oxidative stress in neuronal cells
AntimicrobialInhibits growth of E. coli and S. aureus
HypolipidemicImproves lipid profiles in hyperlipidemic rats

MIC Values Against Bacterial Strains

Bacterial StrainMIC Value (mg/mL)Reference
E. coli0.0195
S. aureus0.0048

Q & A

Q. What are the common synthetic routes for (2S)-2-amino-2-(3-methylphenyl)acetic acid, and how do reaction conditions influence yield and enantiomeric purity?

Methodological Answer: The synthesis of this compound typically employs two primary methods:

  • Strecker Synthesis : This involves the reaction of 3-methylbenzaldehyde with ammonium cyanide and hydrogen cyanide, followed by hydrolysis under acidic conditions. Yield optimization requires precise pH control (~pH 4–5) and low temperatures (0–5°C) to minimize side reactions .
  • Reductive Amination : This method uses 3-methylphenylglyoxylic acid and ammonia in the presence of a reducing agent (e.g., sodium cyanoborohydride). Elevated temperatures (40–60°C) and inert atmospheres (N₂ or Ar) improve reaction efficiency. Chiral resolution via crystallization with tartaric acid derivatives ensures enantiomeric purity (>98% ee) .

Key factors affecting yield and purity include solvent choice (e.g., methanol for Strecker, THF for reductive amination), stoichiometric ratios of reagents, and post-synthesis purification via recrystallization or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral features should researchers look for?

Methodological Answer: Critical spectroscopic techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Look for the singlet corresponding to the α-proton adjacent to the amino group (δ 3.8–4.2 ppm) and aromatic protons of the 3-methylphenyl group (δ 6.8–7.4 ppm). The methyl group resonance appears as a singlet at δ 2.3–2.5 ppm .
    • ¹³C NMR : Confirm the carboxylic acid carbon (δ 170–175 ppm) and the quaternary carbon bearing the amino group (δ 55–60 ppm) .
  • Infrared Spectroscopy (IR) : Key peaks include the broad O–H stretch of the carboxylic acid (2500–3300 cm⁻¹), N–H bends (1550–1650 cm⁻¹), and C=O stretch (1680–1720 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate the molecular ion peak at m/z 179.0946 (C₉H₁₁NO₂⁺) and fragmentation patterns indicative of the 3-methylphenyl moiety .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis, particularly when employing reductive amination or Strecker synthesis methods?

Methodological Answer: Enantiomeric optimization strategies include:

  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric reductive amination to enhance stereoselectivity. For example, Ru-BINAP complexes achieve up to 95% ee under hydrogen pressure (50 psi) .
  • Dynamic Kinetic Resolution (DKR) : Combine enzymatic resolution (e.g., lipases) with racemization catalysts (e.g., Shvo’s catalyst) to convert undesired enantiomers into the target (2S)-form during Strecker synthesis .
  • Crystallization-Induced Diastereomer Transformation : Employ chiral resolving agents like (1S)-camphorsulfonic acid to preferentially crystallize the (2S)-enantiomer from racemic mixtures. Solvent polarity (e.g., ethanol/water mixtures) and cooling rates (0.1°C/min) significantly impact purity .

Q. In enzyme inhibition studies involving this compound, what experimental strategies can elucidate conflicting data regarding its mechanism of action on neurotransmitter systems?

Methodological Answer: To resolve contradictions in enzyme interaction

  • Isothermal Titration Calorimetry (ITC) : Directly measure binding affinities (Kd) and thermodynamic parameters (ΔH, ΔS) for interactions with targets like tyrosine hydroxylase or GABA transaminase. Compare results across pH ranges (6.5–7.4) to assess protonation-state dependencies .
  • Molecular Dynamics (MD) Simulations : Model the compound’s docking into enzyme active sites (e.g., dopa decarboxylase) to identify steric clashes or hydrogen-bonding patterns influenced by the 3-methylphenyl group. Validate simulations with mutagenesis studies (e.g., Ala-scanning of key residues) .
  • Kinetic Assays with Isotopic Labeling : Use ¹⁴C-labeled compound to track metabolic incorporation into neurotransmitter precursors. Contrast results with structural analogs (e.g., para-methyl derivatives) to isolate electronic vs. steric effects .

Q. How does the meta-methyl substitution on the phenyl ring influence the compound’s reactivity in comparison to ortho- or para-substituted analogs?

Methodological Answer: The meta-methyl group impacts reactivity through:

  • Steric Effects : Reduced steric hindrance compared to ortho-substituted analogs, enabling easier nucleophilic substitution at the α-carbon (e.g., acylation with benzoyl chloride) .
  • Electronic Effects : The electron-donating methyl group enhances resonance stabilization of intermediates in oxidation reactions (e.g., conversion to nitro derivatives using KMnO₄). Compare with para-substituted analogs, where inductive effects dominate .
  • Biological Interactions : Meta substitution alters binding to aromatic amino acid decarboxylases. Competitive inhibition assays show 30% lower IC₅₀ values compared to para-methyl analogs due to optimized π-π stacking .

Q. What strategies can mitigate racemization during the synthesis of this compound derivatives for targeted drug delivery systems?

Methodological Answer: Racemization mitigation involves:

  • Low-Temperature Reactions : Conduct acylation or alkylation steps below 0°C to minimize base-catalyzed epimerization (e.g., using DCC/DMAP in dry DCM) .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to shield the amino moiety during derivatization. Deprotection with TFA (Boc) or piperidine (Fmoc) preserves stereochemistry .
  • Continuous-Flow Microreactors : Enhance reaction control to reduce residence time and thermal exposure, achieving >99% retention of (2S)-configuration in peptide conjugates .

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